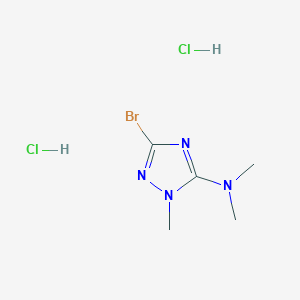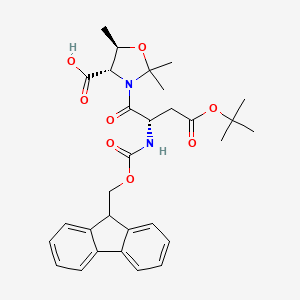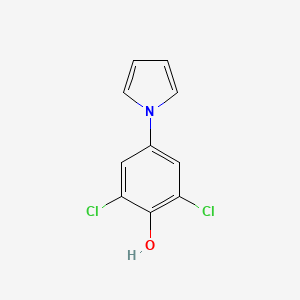![molecular formula C10H11F4NO B1449192 2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol CAS No. 1516051-09-4](/img/structure/B1449192.png)
2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol
Vue d'ensemble
Description
“2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol” is a chemical compound with the CAS Number: 948588-69-0 . It has a molecular weight of 219.21 . The IUPAC name for this compound is 2-{[4-(trifluoromethyl)benzyl]amino}ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3NO/c11-10(12,13)9-3-1-8(2-4-9)7-14-5-6-15/h1-4,14-15H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
It is stored at a temperature of 4 degrees Celsius . The shipping temperature is maintained with an ice pack .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Burns & Hagaman (1993) discusses monofluorinated small molecules, including the synthesis and properties of compounds with fluorophenyl groups, which is relevant to the chemical structure of interest.
- Vaid et al. (2012) present a practical synthesis of a compound closely related to the one , demonstrating the methodologies applicable to similar chemical structures.
Application in Fluorinated Compounds
- A paper by Schmitt et al. (2017) explores fluoroalkyl amino reagents for introducing fluoro(trifluoromethoxy)methyl groups in aromatic substrates, which is significant for understanding the applications of such chemical structures in medicinal and agricultural chemistry.
Structural Analysis and Modifications
- Kawachi et al. (1999) discuss the optical resolution and epimerization of a fluorosilane with an optically active amino group, highlighting the importance of structural analysis in synthesizing optically active compounds.
- Research by Rhee, Levy, & London (1995) on fluorinated o-aminophenol derivatives for intracellular pH measurement showcases the modification of chemical structures for specific scientific applications.
Medicinal Chemistry Applications
- Palanki et al. (2000) investigate the structure-activity relationship of compounds with a similar structure to the one , focusing on their potential in inhibiting NF-kappaB and AP-1 gene expression, which is pivotal in the field of medicinal chemistry.
Other Relevant Studies
- Kula et al. (2010) discuss the synthesis of new chiral smectic mesogenes with molecular cores similar to the compound , indicating its potential application in material science.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
2-[[4-fluoro-2-(trifluoromethyl)phenyl]methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c11-8-2-1-7(6-15-3-4-16)9(5-8)10(12,13)14/h1-2,5,15-16H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEMMJCUBRVLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1449110.png)




![[2-(2-Bromo-4-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1449119.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)
![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B1449124.png)
![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)

![4b,5,6,7,8,8a-Hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1449129.png)
![6-Bromothiazolo[4,5-c]pyridine](/img/structure/B1449131.png)
